molecular formula C23H24N2O2S B2682867 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide CAS No. 955229-94-4

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2682867
CAS RN: 955229-94-4
M. Wt: 392.52
InChI Key: TUYLSTHMSAKFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.52. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

An efficient method for the oxidative olefination of N-methoxybenzamides via Rh(III)-catalyzed directed C-H bond activation demonstrates a practical, selective, and high-yielding process, where the N-O bond acts as an internal oxidant. This method highlights the use of directing groups for the selective formation of tetrahydroisoquinolinone products, illustrating a versatile approach in synthetic chemistry (Rakshit, Grohmann, Besset, & Glorius, 2011).

Pharmacological Probe Development

The synthesis and evaluation of sigma-2 receptor probes demonstrate the role of conformationally flexible benzamide analogues in radiolabeling for in vitro studies. These compounds, including derivatives structurally related to the compound , show significant affinity for sigma2 receptors, suggesting their utility in studying receptor interactions and pharmacology (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Anticonvulsant Activity

The identification of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with potential anticonvulsant activity through high-throughput screening illustrates the therapeutic potential of such compounds. Structure-activity relationship (SAR) studies have led to the discovery of compounds with high affinity and good efficacy in animal models, showcasing the medical application of these chemical frameworks in addressing neurological disorders (Chan, Hadley, Harling, Herdon, Jerman, Orlek, Stean, Thompson, Upton, & Ward, 1998).

Antitumor Agents

The development of 3-acyl isoquinolin-1(2H)-ones via rhodium(III)-catalyzed redox-neutral annulation processes highlights the antitumor potential of isoquinoline derivatives. These compounds exhibit potent efficacy against various human cancer cells, including lung cancer, by inhibiting proliferation and inducing apoptosis, suggesting their promise as candidates for anti-cancer drug discovery (Bian, Ma, Wu, Wu, Gao, Yi, Zhang, & Zhou, 2020).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-27-21-8-6-18(7-9-21)23(26)24-14-22(20-11-13-28-16-20)25-12-10-17-4-2-3-5-19(17)15-25/h2-9,11,13,16,22H,10,12,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYLSTHMSAKFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.